molecular formula C24H20N4O3S B2454656 N-(3-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252893-20-1

N-(3-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2454656
CAS No.: 1252893-20-1
M. Wt: 444.51
InChI Key: XDERUIIMPFNIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15-6-7-18(10-16(15)2)13-28-23(30)22-20(8-9-32-22)27(24(28)31)14-21(29)26-19-5-3-4-17(11-19)12-25/h3-11,20,22H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAPECVKSYOJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress response.

Biochemical Pathways

The compound’s action on MAPK14 affects the MAPK signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress. By modulating this pathway, the compound can influence these processes at a cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with MAPK14. .

Biological Activity

N-(3-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C24H20N4O3S
  • Molecular Weight : 444.51 g/mol
  • Purity : Typically ≥ 95% .

Antimicrobial Activity

Recent studies indicate that derivatives of thieno[3,2-d]pyrimidine compounds exhibit promising antimicrobial activities. The compound's structure suggests potential interactions with bacterial cell targets.

Research Findings

  • In Vitro Studies :
    • The compound has shown activity against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, compounds similar to N-(3-cyanophenyl)-2-{...} demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against S. aureus .
    • A study reported that modifications in the phenyl substituents significantly affected the antimicrobial potency. The presence of electron-withdrawing groups enhanced the reactivity and interaction with microbial targets .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. This is attributed to the compound's ability to bind to essential enzymes involved in these processes .

Anticancer Activity

The anticancer potential of N-(3-cyanophenyl)-2-{...} has been explored in various cancer cell lines.

Case Studies

  • Cell Viability Assays :
    • In studies involving Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines, the compound demonstrated a significant reduction in cell viability (39.8% for Caco-2) compared to untreated controls . This suggests a potential for further development as an anticancer agent.
    • Another derivative showed enhanced anticancer activity against both cell lines, indicating that structural modifications can lead to improved efficacy .

Mechanistic Insights

The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cancer cell survival .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialS. aureus1
AntimicrobialE. faecium16
AnticancerCaco-239.8% viability
AnticancerA54947–60% viability

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by:

  • Molecular Formula : C24H22N4O3S
  • Molecular Weight : 446.5 g/mol

The thieno[3,2-d]pyrimidine core is pivotal for its biological interactions and therapeutic potential. The presence of various functional groups enhances its solubility and reactivity.

Anticancer Activity

Research indicates that N-(3-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibits promising anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
  • Case Studies :
    • A study demonstrated that related compounds inhibited tumor growth in xenograft models by disrupting the cell cycle and promoting apoptosis.
    • Another investigation identified the compound's ability to inhibit angiogenesis, thereby limiting the supply of nutrients to tumors.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its potential as an antibiotic can be attributed to its ability to disrupt bacterial cell functions:

  • Mechanism of Action : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
  • Case Studies :
    • Research indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Comparative studies with known antibiotics showed that this compound could serve as a lead for developing new antimicrobial agents.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Initial reactions establish the heterocyclic structure.
  • Introduction of Functional Groups : Subsequent steps involve the addition of cyanophenyl and dimethylphenyl groups.
  • Final Coupling Reactions : The acetamide group is introduced to complete the synthesis.

Detailed reaction schemes are essential for replicating this synthesis in laboratory settings.

Q & A

Q. What are the critical steps and conditions for synthesizing this thieno[3,2-d]pyrimidine derivative?

The synthesis involves multi-step reactions, including:

  • Scaffold formation : Condensation of substituted thiophene and pyrimidine precursors under reflux with solvents like acetone or DMF .
  • Functionalization : Alkylation or benzylation of the thienopyrimidine core using reagents such as 3,4-dimethylbenzyl chloride, requiring anhydrous conditions and bases like K₂CO₃ .
  • Acetamide coupling : Reaction of the intermediate with 3-cyanophenylacetic acid derivatives via amide bond formation, optimized using coupling agents (e.g., EDC/HOBt) . Key parameters: Temperature (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography .

Q. Which analytical methods are essential for structural confirmation and purity assessment?

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Comparative molecular modeling : Overlay 3D structures (e.g., using Schrödinger Suite) to identify steric/electronic discrepancies .
  • Meta-analysis : Aggregate data from analogs (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl substitutions) to correlate substituents with potency . Example SAR table:
Substituent (R)IC₅₀ (μM)TargetReference
3,4-Dimethylphenyl0.85EGFR
4-Fluorophenyl2.10VEGFR

Q. How to assess stability and reactivity under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
  • Reactivity profiling : Test susceptibility to oxidation (H₂O₂) or hydrolysis (esterase enzymes) .

Q. What methodologies address discrepancies in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure bioavailability (oral/IP administration), plasma half-life, and tissue distribution (LC-MS/MS) .
  • Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites .
  • Off-target screening : Broad-spectrum kinase profiling (e.g., Eurofins Panlabs) .

Q. How to elucidate interaction mechanisms with biological targets?

  • Molecular docking : Simulate binding poses in ATP-binding pockets (AutoDock Vina) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified target proteins .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.